molecular formula C15H28N2O4S B5559975 1-(butylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide

1-(butylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide

Cat. No. B5559975
M. Wt: 332.5 g/mol
InChI Key: IXJRAQPREBKAGI-UHFFFAOYSA-N
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Description

1-(butylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound is also known as Boc-THF-piperidine, and it is a white solid with a molecular formula of C17H30N2O4S.

Scientific Research Applications

Antibacterial Activity of Sulfonamide Derivatives

Sulfonamides are medicinally important compounds extensively utilized as antibacterial agents. A study explored the synthesis of new sulfonamide derivatives, revealing marked potency against bacterial organisms like Escherichia coli and Staphylococcus aureus. This highlights the ongoing research into sulfonamide frameworks for developing new antibacterial agents (Ajani et al., 2013).

Synthesis of Biologically Active Derivatives

Further research into the synthesis of O-substituted derivatives of sulfonamides bearing the piperidine nucleus has been reported, focusing on their potential biological activities. These studies emphasize the diversity of sulfonamide applications in developing compounds with significant biological activities, particularly in enzymatic inhibition which could be relevant for therapeutic applications (Khalid et al., 2013).

Anticancer Properties

Aromatic sulfonamides containing a condensed piperidine moiety have been investigated for their potential as oxidative stress-inducing anticancer agents. This research underscores the importance of sulfonamide derivatives in cancer therapy, with specific compounds demonstrating cytotoxic effects on various cancer cell lines (Madácsi et al., 2013).

Application in Polymer Science

Research into hyperbranched polymers made from A2 and BB‘2 type monomers, such as polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone, showcases the role of sulfonamide structures in creating water-soluble and organic solvent-soluble polymers. This highlights the application of sulfonamide derivatives in the synthesis of novel materials with potential applications in various industries (Yan & Gao, 2000).

Electrolytes for Lithium-ion Batteries

Novel binary electrolytes based on ionic liquid and sulfone have been examined for use in lithium-ion batteries. This research indicates the potential for sulfone derivatives to enhance the performance of lithium-ion batteries, demonstrating the versatility of sulfonamide and related compounds in energy storage technologies (Xiang et al., 2013).

properties

IUPAC Name

1-butylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4S/c1-2-3-10-22(19,20)17-8-4-6-13(12-17)15(18)16-11-14-7-5-9-21-14/h13-14H,2-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJRAQPREBKAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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